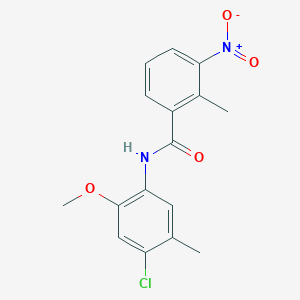![molecular formula C15H12Cl3NO B5804138 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide](/img/structure/B5804138.png)
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide, also known as DCEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCEB is a white crystalline powder that is soluble in organic solvents and has a melting point of 112-114°C.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide is in the field of cancer research. Studies have shown that 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell proliferation. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can induce apoptosis in cancer cells and prevent their growth.
Biochemical and Physiological Effects:
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to have several biochemical and physiological effects. Studies have shown that 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide in lab experiments is its high potency and specificity. 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide. One area of interest is the development of new cancer therapies using 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide. Studies have shown that 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can be effective against drug-resistant cancer cells, making it a promising candidate for the development of new cancer drugs. Additionally, further research is needed to understand the mechanism of action of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide and its potential applications in other fields of scientific research, such as neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide can be achieved through a multistep process involving the reaction of 3-chlorophenylacetic acid with thionyl chloride to form 3-chlorophenylacetyl chloride. This intermediate is then reacted with 2,5-dichlorobenzamide in the presence of an organic base to yield 2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide.
Propiedades
IUPAC Name |
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO/c16-11-3-1-2-10(8-11)6-7-19-15(20)13-9-12(17)4-5-14(13)18/h1-5,8-9H,6-7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPDWUOONQOZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[2-(3-chlorophenyl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5804060.png)
![N-[4-(4-methyl-5-{[2-(2-naphthyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B5804067.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5804077.png)


![N'-[(5-methyl-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5804095.png)

![4-isopropyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5804119.png)
![3-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5804121.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5804143.png)

